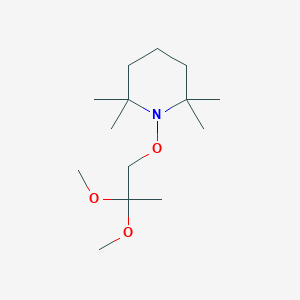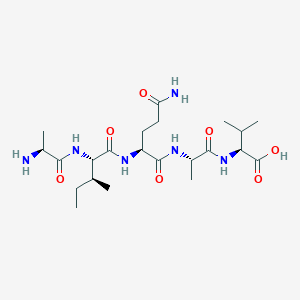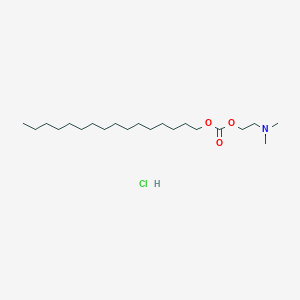![molecular formula C25H25FN4O5S B14220335 [2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;naphthalene-1-sulfonic acid CAS No. 816425-81-7](/img/structure/B14220335.png)
[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;naphthalene-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;naphthalene-1-sulfonic acid: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyridine ring substituted with an amino group and a fluorophenyl group, along with an ethylcarbamic acid moiety and a naphthalene-1-sulfonic acid group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;naphthalene-1-sulfonic acid typically involves multi-step organic reactions. The initial step often includes the formation of the pyridine ring, followed by the introduction of the amino and fluorophenyl groups through nucleophilic substitution reactions. The ethylcarbamic acid moiety is then attached via carbamation reactions, and finally, the naphthalene-1-sulfonic acid group is introduced through sulfonation reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic processes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of high-pressure reactors can be employed to optimize reaction conditions and scale up production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and ethylcarbamic acid moieties.
Reduction: Reduction reactions can be performed on the nitro groups if present in derivatives of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and various alkyl halides are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.
Biology
In biological research, the compound is studied for its potential interactions with biomolecules. It can serve as a probe to investigate enzyme activities and receptor binding.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features make it a candidate for drug development targeting specific biological pathways.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of dyes and polymers.
Mécanisme D'action
The mechanism of action of [2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;naphthalene-1-sulfonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the fluorophenyl group enhances its binding affinity, while the naphthalene-1-sulfonic acid group contributes to its solubility and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (4-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-6-(methylamino)pyrimidin-5-yl)carbamate: An impurity of Riociguat, used in the treatment of pulmonary hypertension.
2-Amino-6-fluorobenzoic acid: Known for its applications in organic synthesis.
Uniqueness
The uniqueness of [2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;naphthalene-1-sulfonic acid lies in its combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
816425-81-7 |
|---|---|
Formule moléculaire |
C25H25FN4O5S |
Poids moléculaire |
512.6 g/mol |
Nom IUPAC |
[2-amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C15H17FN4O2.C10H8O3S/c1-2-20(15(21)22)12-7-8-13(19-14(12)17)18-9-10-3-5-11(16)6-4-10;11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10/h3-8H,2,9H2,1H3,(H,21,22)(H3,17,18,19);1-7H,(H,11,12,13) |
Clé InChI |
VZAQYIJMIISOHQ-UHFFFAOYSA-N |
SMILES canonique |
CCN(C1=C(N=C(C=C1)NCC2=CC=C(C=C2)F)N)C(=O)O.C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Chloro-2-iodophenyl)sulfanyl]-6-methoxyaniline](/img/structure/B14220254.png)





![2-[(4-Methylbenzene-1-sulfonyl)amino]-2-phenylethyl acetate](/img/structure/B14220306.png)
![Anthracene, 9-[[(3,4,5-trimethoxyphenyl)methoxy]methyl]-](/img/structure/B14220328.png)
![Pyrido[2,3-f][1,2,3]benzotriazin-10(9H)-one, 9-hydroxy-](/img/structure/B14220337.png)



![2,2'-(1,4-Phenylene)bis[6-(diphenylamino)-1-benzofuran-3-carbonitrile]](/img/structure/B14220354.png)

